

Structure-Activity Relationship of ω-Bromoalkyltrimethylammonium Bromides: A Comparative Guide for Researchers

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Compound of Interest		
	1-Bromo-6-	
Compound Name:	(trimethylammonium)hexyl	
	Bromide	
Cat. No.:	B018765	Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of nicotinic acetylcholine receptor (nAChR) antagonists is pivotal for the rational design of novel therapeutics. This guide provides a comparative analysis of ω -bromoalkyltrimethylammonium bromides, a class of quaternary ammonium compounds that act as nAChR antagonists. While direct quantitative data for a complete homologous series of these specific compounds is not readily available in the public domain, this guide synthesizes information from structurally related compounds to infer SAR principles and provides detailed experimental protocols for their evaluation.

Introduction to ω-Bromoalkyltrimethylammonium Bromides as nAChR Antagonists

Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. [1] Antagonists of these receptors are valuable tools for studying cholinergic transmission and have therapeutic potential in various disorders, including nicotine addiction and certain neurological conditions. [1] ω -bromoalkyltrimethylammonium bromides belong to the broader class of quaternary ammonium compounds, which are known to interact with nAChRs. The general structure consists of a trimethylammonium headgroup, a flexible alkyl chain of varying length (n), and a



terminal bromine atom. The positively charged quaternary ammonium group is a key feature for interaction with the negatively charged residues in the nAChR binding pocket.

Structure-Activity Relationship Insights from Related Compounds

The biological activity of quaternary ammonium compounds at nAChRs is significantly influenced by the length of the alkyl chain connecting the cationic headgroup(s). Studies on bisquaternary ammonium compounds, such as N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), have demonstrated that the linker length is critical for potent inhibition of nAChRs that mediate nicotine-evoked dopamine release.[2] While mono-quaternary compounds like the ω -bromoalkyltrimethylammonium series have a different overall structure, the principle of an optimal linker length for interacting with the receptor binding site or allosteric sites likely holds true.

Generally, for quaternary ammonium compounds, an increase in alkyl chain length can lead to increased hydrophobic interactions with the receptor, which may enhance binding affinity up to a certain point. Beyond an optimal length, steric hindrance or unfavorable conformational changes may decrease activity.

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for some representative quaternary and related compounds at different nAChR subtypes. This data, while not for the specific ω -bromoalkyltrimethylammonium bromide series, provides a valuable comparison of the effect of structure on activity.



Compound	nAChR Subtype	Assay Type	Quantitative Data (IC50/Ki)	Reference
Hexamethonium	Ganglion type	Functional Assay	Weak antagonist	[1][3]
Decamethonium	Muscle type	Functional Assay	EC50 = 47.36 ± 9.58 μM (partial agonist)	[3][4]
Decamethonium	Neuronal α7	Functional Assay (antagonist)	Potent antagonist	[4]
N-n-dodecyl-3- picolinium iodide	Dopamine release mediating nAChRs	[3H]DA release assay	IC50 = 30 nM	[5]
AT-1001	α3β4	Radioligand Binding ([3H]epibatidine)	Ki = 2.4 nM	[6]
AT-1001	α4β2	Radioligand Binding ([3H]epibatidine)	Ki = 476 nM	[6]
AT-1001	α7	Radioligand Binding ([125I]-α- Bungarotoxin)	Ki = 221 nM	[6]
Nicotine	α4β2	Radioligand Binding ([3H]cytisine)	IC50 = 0.04 ± 0.002 μM	[7]
Cotinine	α4β2	Radioligand Binding ([3H]cytisine)	IC50 = 9.9 ± 3.6 μΜ	[7]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.



Synthesis of ω -Bromoalkyltrimethylammonium Bromides

A general synthetic route for ω -bromoalkyltrimethylammonium bromides involves the quaternization of a tertiary amine with a dibromoalkane.

Materials:

- Trimethylamine
- 1,n-dibromoalkane (e.g., 1,4-dibromobutane, 1,5-dibromopentane, etc.)
- Anhydrous solvent (e.g., diethyl ether, acetonitrile)

Procedure:

- Dissolve the 1,n-dibromoalkane in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- · Cool the solution in an ice bath.
- Slowly add a solution of trimethylamine in the same solvent to the cooled solution of the dibromoalkane. An excess of the dibromoalkane is typically used to favor the formation of the mono-quaternary ammonium salt.
- Stir the reaction mixture at room temperature for 24-48 hours.
- The product, a white precipitate, can be collected by filtration.
- Wash the precipitate with the cold anhydrous solvent to remove unreacted starting materials.
- Dry the product under vacuum.
- Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
- Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.



Radioligand Binding Assay for nAChR Affinity

This protocol is a general guideline for determining the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from nAChRs.

Materials:

- Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).
- Radioligand (e.g., [3H]epibatidine, [3H]cytisine, or [125I]-α-bungarotoxin, depending on the nAChR subtype).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
- Non-specific binding competitor (e.g., a high concentration of a known nAChR ligand like nicotine or carbachol).
- Test compounds (ω-bromoalkyltrimethylammonium bromides) at various concentrations.
- Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine).
- Scintillation cocktail and a scintillation counter.

Procedure:

- Incubation: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific competitor (for non-specific binding), or the test compound at various concentrations.
- Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.



- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) for Functional Activity

TEVC is used to measure the ion flow through nAChRs in response to agonist application and to determine the inhibitory effect of antagonists. This technique is commonly performed using Xenopus laevis oocytes expressing the nAChR subtype of interest.

Materials:

- Xenopus laevis oocytes.
- cRNA encoding the nAChR subunits of interest.
- Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
- Agonist solution (e.g., acetylcholine or nicotine).
- · Test compound (antagonist) solutions.
- Two-electrode voltage clamp amplifier, microelectrodes, and data acquisition system.

Procedure:

 Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA for the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.

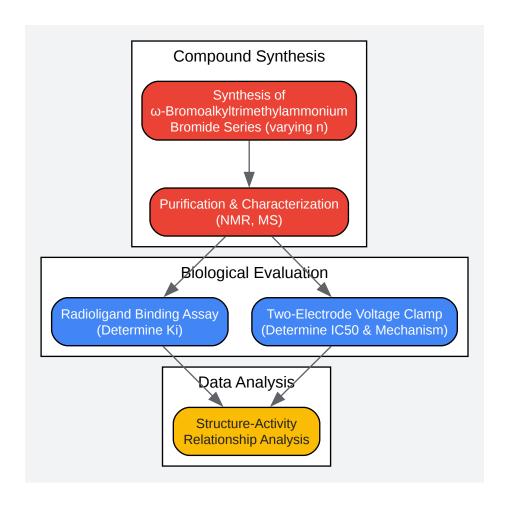


- Recording Setup: Place an oocyte in a recording chamber continuously perfused with the
 recording solution. Impale the oocyte with two microelectrodes, one for voltage recording
 and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70
 mV).
- Agonist Application: Apply the agonist to the oocyte to elicit an inward current mediated by the nAChRs.
- Antagonist Application: To determine the inhibitory effect, pre-apply the test compound (antagonist) for a specific duration before co-applying it with the agonist.
- Data Acquisition and Analysis: Record the current responses. Measure the peak current
 amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition
 against the logarithm of the antagonist concentration and fit the data to a dose-response
 curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of ω -bromoalkyltrimethylammonium bromides.





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